molecular formula C12H14N4O2 B2430002 methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine CAS No. 1153425-71-8

methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine

Cat. No.: B2430002
CAS No.: 1153425-71-8
M. Wt: 246.27
InChI Key: IINAFRPXRRVLDN-UHFFFAOYSA-N
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Description

Methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine is a complex organic compound featuring an imidazole ring substituted with a nitrophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as potassium carbonate, and solvents like methanol or ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine: Unique due to its specific substitution pattern on the imidazole ring.

    2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Similar in having a substituted aromatic ring but differs in the heterocyclic core and functional groups.

    2-hydrazono-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole: Shares the nitrophenyl group but has a different heterocyclic structure.

Uniqueness

This compound is unique due to its specific combination of functional groups and the imidazole core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-methyl-1-[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-12(15-11(14-8)7-13-2)9-4-3-5-10(6-9)16(17)18/h3-6,13H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINAFRPXRRVLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)CNC)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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